

2-Methylstyrene CAS number and molecular structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Methylstyrene

Cat. No.: B165405

[Get Quote](#)

An In-depth Technical Guide to **2-Methylstyrene**: Properties, Structure, and Handling

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **2-Methylstyrene** (also known as 2-vinyltoluene), a significant aromatic hydrocarbon in chemical synthesis and polymer science. Tailored for researchers, scientists, and professionals in drug development, this document delves into its core chemical identity, molecular structure, physicochemical properties, reactivity, and established protocols for its safe handling and application.

Core Chemical Identity and Identifiers

2-Methylstyrene is an organic compound characterized by a benzene ring substituted with a methyl group and a vinyl group at the ortho (1 and 2) positions.^[1] This specific arrangement of functional groups dictates its unique chemical behavior and physical properties. For unambiguous identification in research and regulatory contexts, a standardized set of identifiers is used.

Identifier	Value	Source
CAS Number	611-15-4	[1] [2] [3]
IUPAC Name	1-ethenyl-2-methylbenzene	[3] [4]
Molecular Formula	C ₉ H ₁₀	[1] [2] [4]
Molecular Weight	118.18 g/mol	[2] [4] [5]
SMILES	CC1=CC=CC=C1C=C	[1] [3] [4]
InChI	1S/C9H10/c1-3-9-7-5-4-6-8(9)2/h3-7H,1H2,2H3	[1] [2] [4]
InChIKey	NVZWEEGUWXZOKI-UHFFFAOYSA-N	[1] [3] [4]
Synonyms	2-Vinyltoluene, o- Methylstyrene, 1-Methyl-2- vinylbenzene	[1] [4] [6] [7] [8]

Molecular Structure and Physicochemical Properties

The molecular architecture of **2-Methylstyrene** is fundamental to its reactivity and physical state. The presence of the vinyl group adjacent to the methyl group on the benzene ring introduces significant steric hindrance, which modulates its polymerization rate compared to its meta and para isomers.[\[9\]](#)

Caption: Molecular structure of 1-ethenyl-2-methylbenzene (**2-Methylstyrene**).

The physical properties of **2-Methylstyrene** are well-documented, defining its state as a liquid under standard conditions. It is characterized as a colorless to light yellow liquid with a distinct aromatic odor.[\[1\]](#)[\[10\]](#)

Table of Physicochemical Properties:

Property	Value	Unit
Appearance	Colorless to pale yellow liquid	-
Melting Point	-69 to -68.5	°C
Boiling Point	169 to 171	°C
Density	0.9077 (at 25°C) to 0.914 (at 20°C)	g/mL
Flash Point	58 to 60	°C
Refractive Index	1.543 to 1.544 (at 20°C)	-
Vapor Pressure	1.85 (at 25°C)	mm Hg
Water Solubility	Insoluble / Slightly miscible	-
Solubility	Soluble in ether, methanol, benzene, acetone	-

(Data compiled from sources:[2][3][4][6][11][12][13])

Reactivity and Mechanistic Insights

The chemical reactivity of **2-Methylstyrene** is dominated by the vinyl group, which readily participates in addition reactions and, most notably, polymerization.[1] The methyl group, being ortho to the vinyl substituent, exerts both electronic and steric effects that influence this reactivity.

- **Electronic Effect:** The methyl group is weakly electron-donating, which slightly activates the aromatic ring and influences the stability of carbocation intermediates formed during electrophilic addition or polymerization.[9]
- **Steric Effect:** The primary differentiating factor for **2-Methylstyrene** is the steric hindrance imposed by the adjacent methyl group. This bulkiness can hinder the approach of reactants and affect the stereochemistry of polymerization, generally reducing the polymerization rate compared to 4-methylstyrene, where the substituent is remote.[9]

The substance may undergo hazardous polymerization if heated, which can lead to a fire or explosion hazard.^[4] For this reason, it is typically supplied with a stabilizer, such as 4-tert-butylcatechol (TBC), to inhibit premature polymerization during storage.^{[1][11][14]}

Spectroscopic Characterization

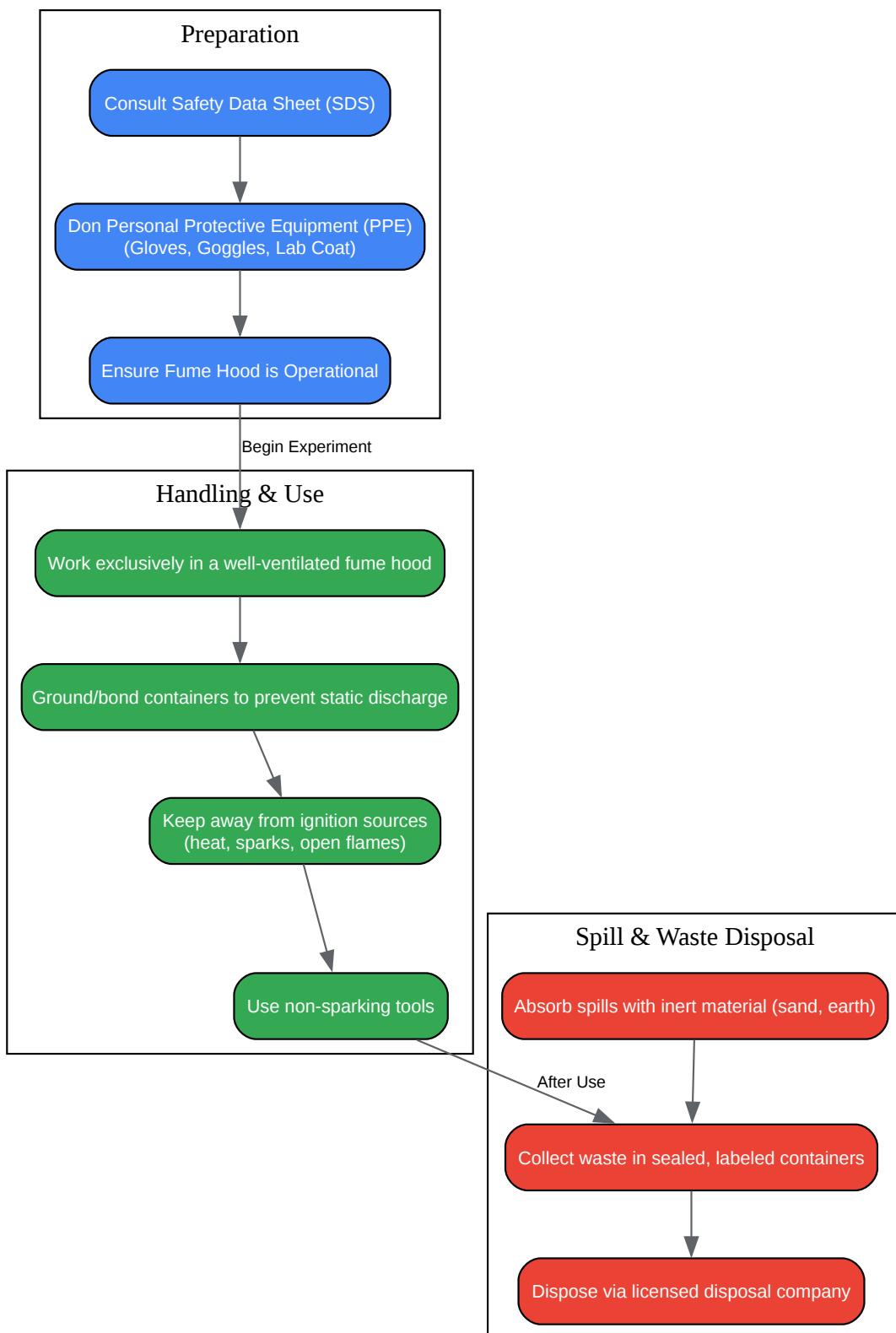
Identifying and verifying the purity of **2-Methylstyrene** relies on standard analytical techniques, including NMR, IR, and Mass Spectrometry.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H NMR: The proton NMR spectrum is characteristic. It will show distinct signals for the vinyl protons (typically in the 5-7 ppm range with complex splitting), aromatic protons (in the 7-7.5 ppm range), and a singlet for the methyl protons (around 2.3 ppm).
 - ¹³C NMR: The carbon spectrum will show unique resonances for the two vinyl carbons, the six aromatic carbons (with four distinct signals due to symmetry), and the methyl carbon.
[\[10\]](#)
- Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of key functional groups. Expect to see characteristic absorption bands for C=C stretching of the vinyl group (~1630 cm⁻¹), C-H out-of-plane bending for the ortho-disubstituted aromatic ring, and C-H stretching for both aromatic and aliphatic components.^{[10][15]}
- Mass Spectrometry (MS): Electron ionization mass spectrometry will show a prominent molecular ion peak (M⁺) at an m/z ratio corresponding to its molecular weight (118). The fragmentation pattern will include characteristic losses, such as the loss of a methyl group (M-15), providing further structural confirmation.^[4]

Core Applications in Synthesis

The primary industrial and laboratory application of **2-Methylstyrene** is as a monomer.^{[6][10][13]}

- Polymer Synthesis: It is used in the preparation of poly(**2-methylstyrene**), a polymer with properties distinct from polystyrene due to the presence of the methyl group. It is also used as a comonomer in the production of various resins and plastics.^[1]


- Chemical Intermediate: In organic synthesis, it serves as a building block for more complex molecules. The vinyl group can be functionalized through various reactions, such as oxidation, reduction, or addition, making it a versatile intermediate.[6]

Experimental Protocols: Safety and Handling

Due to its flammability and potential health effects, strict adherence to safety protocols is mandatory when handling **2-Methylstyrene**.

GHS Hazard Classification:

- Physical Hazard: Flammable liquid and vapor (H226).[14]
- Health Hazard: Harmful if inhaled (H332).[4][10]
- Environmental Hazard: Toxic to aquatic life with long-lasting effects (H411).[4][14]

Caption: Workflow for the safe handling and disposal of **2-Methylstyrene**.

Step-by-Step Handling Protocol:

- Engineering Controls: Always handle **2-Methylstyrene** inside a certified chemical fume hood to avoid inhalation of harmful vapors.[10] Use explosion-proof electrical and ventilation equipment.[14]
- Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., neoprene), splash-proof safety goggles, and a lab coat.[10]
- Fire and Explosion Prevention: This material is flammable. Keep containers tightly closed and away from heat, sparks, and open flames.[14] Use non-sparking tools and take precautionary measures against static discharge by grounding all equipment.[14]
- Storage: Store in a cool, dry, well-ventilated area away from strong oxidants and strong acids.[10] The recommended storage temperature is refrigerated (2-8°C) to ensure stability and prevent polymerization.[2][6][10] Ensure the container is clearly labeled.
- Spill Response: In case of a spill, remove all ignition sources. Ventilate the area. Absorb the spill with a non-combustible, inert material such as sand or vermiculite.[4][10] Collect the material in a sealed container for proper disposal.
- Disposal: Dispose of unused material and contaminated packaging as hazardous waste through a licensed disposal company. Do not allow the product to enter drains, as it is toxic to aquatic life.[4][10][14]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 611-15-4: 2-Methylstyrene | CymitQuimica [cymitquimica.com]
- 2. 2-甲基苯乙烯 ≥95.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 3. chem-casts.com [chem-casts.com]

- 4. 2-Methylstyrene | C9H10 | CID 11904 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. 2-METHYLSTYRENE | 611-15-4 [chemicalbook.com]
- 7. pschemicals.com [pschemicals.com]
- 8. Benzene, 1-ethenyl-2-methyl- [webbook.nist.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. guidechem.com [guidechem.com]
- 11. 2-Methylstyrene | 611-15-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 12. 611-15-4 CAS MSDS (2-METHYLSTYRENE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 13. 2-METHYLSTYRENE One Chongqing Chemdad Co. , Ltd [chemdad.com]
- 14. 2-Methylstyrene | 611-15-4 | TCI AMERICA [tcichemicals.com]
- 15. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]
- To cite this document: BenchChem. [2-Methylstyrene CAS number and molecular structure]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b165405#2-methylstyrene-cas-number-and-molecular-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com